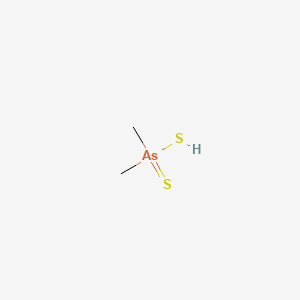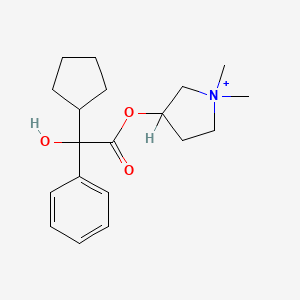
711389-S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
711389-S is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers exploring its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 711389-S typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 3,6-dichlorophenyl vinyl imidazole.
Intermediate Formation: The intermediate compound is then reacted with 3-isopropylamino-2-hydroxypropoxy to form the desired product.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, with the use of appropriate solvents and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Continuous Flow Processing: Implementing continuous flow reactors for efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions: 711389-S undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
711389-S has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its role as a beta-adrenoceptor antagonist.
Biological Studies: It is used in biological research to study receptor binding and signal transduction pathways.
Pharmacological Research: The compound is investigated for its effects on cardiovascular and pulmonary systems.
Industrial Applications: It may have applications in the development of new pharmaceuticals and chemical intermediates.
Wirkmechanismus
The mechanism of action of 711389-S involves its interaction with molecular targets such as beta-adrenoceptors. The compound binds to these receptors, inhibiting their activity and modulating physiological responses. This interaction affects various pathways, including those involved in cardiovascular and respiratory functions .
Vergleich Mit ähnlichen Verbindungen
4-(3-Isopropylamino-2-hydroxypropoxy)-2H-benzimidazol-2-one: This compound is an analogue with similar beta-adrenoceptor antagonist properties.
3-(3-Alkylamino-2-hydroxypropoxy)-derivatives of estratriene: These derivatives also exhibit beta-adrenoceptor blocking activity.
Uniqueness: 711389-S is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its combination of functional groups allows for targeted interactions with beta-adrenoceptors, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
90742-91-9 |
|---|---|
Molekularformel |
C17H22Cl3N3O2 |
Molekulargewicht |
406.7 g/mol |
IUPAC-Name |
1-[3,6-dichloro-2-(1-imidazol-1-ylethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H21Cl2N3O2.ClH/c1-11(2)21-8-13(23)9-24-17-15(19)5-4-14(18)16(17)12(3)22-7-6-20-10-22;/h4-7,10-11,13,21,23H,3,8-9H2,1-2H3;1H |
InChI-Schlüssel |
DGLQZJPSOFSWLE-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=C(C=CC(=C1C(=C)N2C=CN=C2)Cl)Cl)O.Cl |
Kanonische SMILES |
CC(C)NCC(COC1=C(C=CC(=C1C(=C)N2C=CN=C2)Cl)Cl)O.Cl |
| 94899-83-9 | |
Synonyme |
1-(1-(2-(3-isopropylamino-2-hydroxypropoxy)-3,6-dichlorophenyl)vinyl)-1H-imidazole 711389 S 711389-S S 1389 S-1389 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,9R,10R,12S)-12-Hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B1196779.png)











